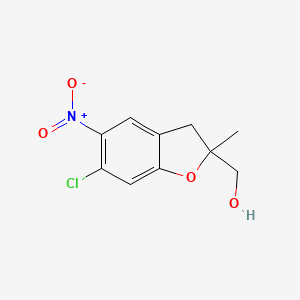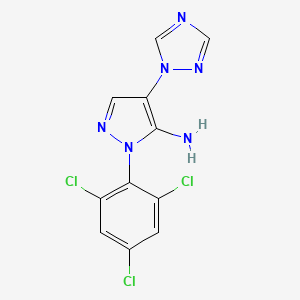
4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a trichlorophenyl group, often using a halogenation reaction.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate compound to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infections.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,6-Trichlorophenyl)-1H-pyrazol-5-amine: Lacks the triazole ring but shares the pyrazole and trichlorophenyl groups.
4-(1H-1,2,4-Triazol-1-yl)-1H-pyrazol-5-amine: Lacks the trichlorophenyl group but shares the triazole and pyrazole rings.
Uniqueness
4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of both the triazole and pyrazole rings, as well as the trichlorophenyl group. This combination of structural features may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
101850-71-9 |
|---|---|
Formule moléculaire |
C11H7Cl3N6 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
4-(1,2,4-triazol-1-yl)-2-(2,4,6-trichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H7Cl3N6/c12-6-1-7(13)10(8(14)2-6)20-11(15)9(3-17-20)19-5-16-4-18-19/h1-5H,15H2 |
Clé InChI |
IMCIEMJWRHEIOG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)N3C=NC=N3)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


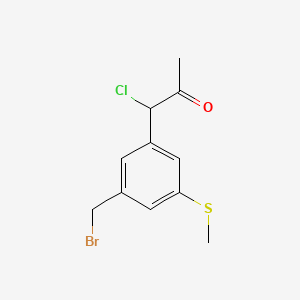
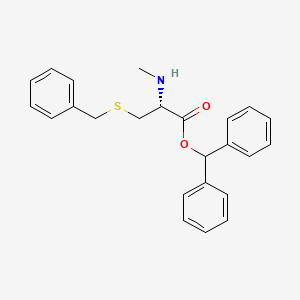
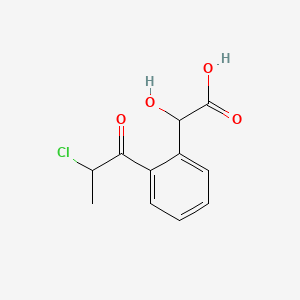
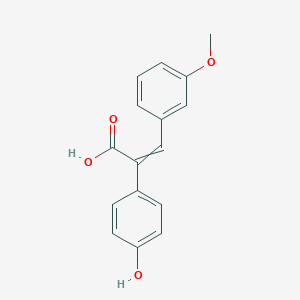

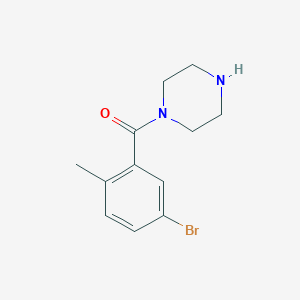
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
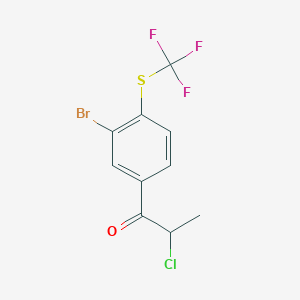
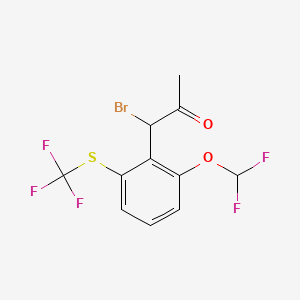
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)

